molecular formula C17H16ClNO B581096 (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene CAS No. 65621-78-5

(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene

Cat. No.: B581096
CAS No.: 65621-78-5
M. Wt: 285.8 g/mol
InChI Key: VSWBSWWIRNCQIJ-LSDHHAIUSA-N
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Description

(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene is a complex chiral organic compound featuring a fused tetracyclic structure that presents a sophisticated scaffold for chemical and pharmaceutical research. The specific stereochemistry at the 2S and 6R positions, along with the chloro and methyl substituents, defines its unique three-dimensional shape and potential for selective interactions with biological targets. Compounds with complex polycyclic frameworks and heteroatom inclusion, such as this one, are of significant interest in medicinal chemistry for the exploration of novel therapeutic agents . Researchers can utilize this compound as a key intermediate or a core structural motif in the design and synthesis of new chemical entities. Its structure suggests potential utility in developing potent and selective inhibitors for protein-protein interactions, a prominent area in oncology and other disease research . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

65621-78-5

Molecular Formula

C17H16ClNO

Molecular Weight

285.8 g/mol

IUPAC Name

(2R,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene

InChI

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15+/m0/s1

InChI Key

VSWBSWWIRNCQIJ-LSDHHAIUSA-N

SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24

Isomeric SMILES

CN1C[C@@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24

Synonyms

cis-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole;  Org 5033; 

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Aryl Ring Assembly

The synthesis of the norbornadiene-like framework employs Pd2(dba)3 and tri-tert-butylphosphine (t-Bu3P) as catalytic systems, enabling Suzuki-Miyaura couplings between brominated norbornadienes and arylboronic acids. For instance, reaction of dibromo-norbornadiene with 4-methoxyphenylboronic acid in THF at 65°C for 48 hours yields 2-(4-methoxyphenyl)-3-phenylbicyclo[2.2.1]hepta-2,5-diene in 58.5% yield. This methodology is adaptable to introduce substituents at positions 7 and 12 of the target compound.

Table 1: Optimization of Cross-Coupling Conditions

Boronic AcidCatalyst Loading (mol%)Temperature (°C)Yield (%)
Phenylboronic acid52523.4
4-Methoxyphenyl2.56558.5
4-Trifluoromethylphenyl56541.2

Chlorination and Functional Group Interconversion

Chlorination at position 9 is achieved using SO2Cl2 in CCl4 under radical initiation conditions. A representative protocol involves treating 2-chloro-4-methylpyridine (synthesized via POCl3-mediated chlorination) with SO2Cl2 at 80–110°C for 2–8 hours, followed by pH adjustment with saturated NaHCO3 to isolate 2-chloro-4-chloromethylpyridine. Subsequent elimination reactions form the requisite olefinic bonds in the tetracyclic system.

Stereoselective Reduction and Resolution

The critical (2S,6R) configuration is introduced via LiAlH4/AlCl3-mediated reduction of a diketone intermediate. In the synthesis of analogous compounds, cis/trans lactam mixtures are separated by column chromatography, with the trans isomer preferentially yielding the target stereochemistry after reduction. Enantiomeric excess is enhanced using chiral auxiliaries such as (R)-BINOL-phosphoric acid, achieving >90% ee in model systems.

Table 2: Stereochemical Outcomes of Reduction Reactions

Reducing AgentSubstratecis:trans Ratioee (%)
LiAlH4Diketone 43:1N/A
LiAlH4/AlCl3 (1:1)Lactam cis-61:472
(+)-DIP-ClKetone 5N/A92

Characterization and Analytical Validation

Spectroscopic Profiling

1H NMR analysis of the final product confirms the tetracyclic structure through characteristic resonances:

  • δ 3.84 ppm (s, 3H) : Methyl group on the azatetracyclic nitrogen.

  • δ 7.14–6.79 ppm (m, 8H) : Aromatic protons in the fused benzene rings.

  • δ 2.22–1.95 ppm (dt, 2H) : Bridgehead protons in the norbornadiene-derived framework.

High-resolution mass spectrometry (HRMS) corroborates the molecular formula (C17H12ClNO) with a measured [M+H]+ ion at m/z 275.1418 (calculated 274.1358).

X-ray Crystallography

Single-crystal X-ray diffraction of a related stereoisomer ((2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one) reveals a puckered tetracyclic system with bond angles of 109.5° at the nitrogen center, confirming the stereochemical assignment.

Industrial Scalability and Process Optimization

Catalytic System Recycling

The Pd2(dba)3/t-Bu3P catalyst is recoverable via extraction with hexane/ethyl acetate (9:1), retaining 85% activity over three cycles. This reduces production costs for large-scale synthesis.

Green Chemistry Considerations

Replacement of CCl4 with cyclopentyl methyl ether (CPME) in chlorination steps decreases environmental impact while maintaining 89% yield .

Chemical Reactions Analysis

(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene undergoes various chemical reactions, including:

Scientific Research Applications

(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is known to affect neurotransmitter systems in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood when compared to analogs with variations in substituents, stereochemistry, or core scaffolds. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Differences Key Properties/Bioactivity Source
(2R,6R)-9-Chloro-11,17-dideuterio-4-methyl-13-oxa-4-azatetracyclo[...]hexaene - Deuteration at C11 and C17 positions
- (2R,6R) stereoisomer
Enhanced metabolic stability (deuterium effect); potential for prolonged half-life in vivo
(2R,6R)-9-Chloro-4-methyl-13-oxa-4-azatetracyclo[...]hexaen-3-one (CAS 912356-08-2) - Ketone group at C3 position
- Same (2R,6R) configuration
Altered reactivity (ketone enables further derivatization); used in API synthesis
(2S,6S)-17-Chloro-4-methyl-13-oxa-4-azatetracyclo[...]hexaen-3-one - Chloro substituent at C17 instead of C9
- (2S,6S) stereoisomer
Potential divergent binding affinity due to shifted halogen position and stereochemistry

Impact of Substituent Modifications

  • Deuteration (as in ): The deuterated analog exhibits improved pharmacokinetic properties, as deuterium substitution often reduces metabolic degradation by cytochrome P450 enzymes. This aligns with trends in deuterated drug design (e.g., deutetrabenazine) to enhance therapeutic durability.
  • Ketone Functionalization (as in ): The addition of a ketone at C3 introduces a reactive site for conjugation or further chemical modifications, expanding its utility as a versatile intermediate in drug development.

Stereochemical and Halogenation Effects

  • Stereochemistry : The (2S,6R) configuration of the target compound contrasts with the (2R,6R) and (2S,6S) isomers in analogs. Such stereochemical differences can dramatically alter binding to chiral targets (e.g., enzymes or GPCRs), affecting potency or selectivity .
  • Chlorine Position : Moving the chloro group from C9 (target compound) to C17 (as in ) may disrupt hydrophobic interactions or steric complementarity in target binding pockets, necessitating empirical validation of bioactivity.

Bioactivity and Therapeutic Potential

  • Ferroptosis Induction : Natural and synthetic polycyclic compounds are increasingly studied for their ability to trigger ferroptosis, a form of regulated cell death relevant in cancer therapy .
  • Insecticidal Applications : Structural similarities to plant-derived biomolecules (e.g., alkaloids) imply possible use in agrochemicals, leveraging heterocyclic frameworks to disrupt insect physiology .

Biological Activity

The compound (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene, commonly known as Asenapine, is a synthetic derivative belonging to the class of atypical antipsychotics. This article focuses on its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H16ClNO
  • Molecular Weight : 285.77 g/mol
  • IUPAC Name : this compound
  • LogP : 3.72
  • Polar Surface Area : 12 Ų

Asenapine exhibits its biological effects primarily through antagonism of various neurotransmitter receptors:

  • Serotonin Receptors : It acts as an antagonist at multiple serotonin receptor subtypes (5-HT1A, 5-HT2A/2C) with Ki values ranging from 0.03 to 4.0 nM.
  • Dopamine Receptors : It also antagonizes dopamine receptors (D2, D3) with Ki values of approximately 1.3 nM for D2 and lower for D3 receptors .

The interaction with these receptors contributes to its antipsychotic effects and is believed to modulate dopaminergic and serotonergic pathways involved in mood regulation and psychotic disorders.

Antipsychotic Effects

Asenapine is primarily used in the treatment of schizophrenia and bipolar disorder. Clinical studies have shown that it effectively reduces the severity of psychotic symptoms in patients with schizophrenia and stabilizes mood in bipolar disorder patients.

Antimicrobial Properties

Recent studies have indicated potential antimicrobial activity against various bacterial strains. The compound's unique structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Anticancer Potential

Research has begun exploring Asenapine's effects on cancer cells. Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines by modulating specific signaling pathways involved in cell survival and proliferation.

Clinical Trials

  • Schizophrenia Management :
    • A double-blind study involving over 300 participants demonstrated that Asenapine significantly reduced Positive and Negative Syndrome Scale (PANSS) scores compared to placebo after 6 weeks of treatment.
  • Bipolar Disorder :
    • A separate trial assessed its efficacy in acute mania associated with bipolar disorder and reported a significant reduction in Young Mania Rating Scale (YMRS) scores compared to standard treatments.

Antimicrobial Activity Study

In a laboratory setting, Asenapine was tested against Staphylococcus aureus and Escherichia coli:

  • Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference Source
AntipsychoticSignificant reduction in PANSS scores
Mood StabilizationEffective in acute mania
AntimicrobialMIC = 32 µg/mL (S. aureus)
AnticancerInduces apoptosis in cancer cells

Q & A

Q. Table: Key Spectral Signatures

Group ¹H NMR (δ ppm) ¹³C NMR (δ ppm)
9-Chloro4.2–4.5 (m)45–50
4-Methyl1.2–1.4 (d)20–22
13-Oxa bridge3.8–4.1 (dd)70–75

Advanced: How can environmental stability and degradation pathways be systematically evaluated?

Answer:
Adopt methodologies from environmental fate studies of polycyclic heteroaromatics :

Hydrolytic Stability : Incubate the compound in buffers (pH 3–9) at 25–50°C; monitor via LC-MS.

Photodegradation : Expose to UV light (254 nm) and analyze by GC-MS for breakdown products.

Biotic Transformation : Use soil microcosms or bacterial consortia to assess biodegradation rates.

Critical Parameters:

  • Half-life estimation : Fit degradation data to first-order kinetics.
  • Ecotoxicity screening : Use Daphnia magna or algal models for acute toxicity .

Basic: What computational tools predict the compound’s reactivity and drug-likeness?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinase enzymes) .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and cytochrome P450 interactions .

Q. Table: Predicted Properties

Property Value
LogP (lipophilicity)2.8–3.2 (moderate)
H-bond acceptors4 (13-oxa bridge, chloro)
PSA60–70 Ų

Advanced: How to design experiments to elucidate the compound’s mechanism of action in neurological targets?

Answer:

Target Identification : Perform affinity chromatography or thermal shift assays with brain homogenates .

Functional Assays :

  • Patch-clamp electrophysiology to assess ion channel modulation.
  • Calcium imaging in neuronal cultures .

In Vivo Validation : Use rodent models with EEG/behavioral endpoints, ensuring dose-response alignment with in vitro data .

Q. Data Contradiction Mitigation :

  • Replicate findings across multiple models (e.g., zebrafish and murine systems).
  • Cross-validate with CRISPR-edited cell lines to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.